molecular formula C9H12ClF2N3O2 B2776569 Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride CAS No. 2309454-93-9

Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride

Cat. No. B2776569
CAS RN: 2309454-93-9
M. Wt: 267.66
InChI Key: IXWKBQASJPYWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride, also known as EF5, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EF5 is a hypoxia marker that is used to detect low oxygen levels in tissues and tumors.

Mechanism of Action

Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride is a nitroimidazole compound that is selectively reduced under hypoxic conditions. Once reduced, Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride forms covalent adducts with macromolecules, such as proteins and DNA. These adducts can be detected using immunohistochemistry or other imaging techniques. The formation of Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride adducts is proportional to the degree of hypoxia, making Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride a reliable marker for low oxygen levels in tissues and tumors.
Biochemical and Physiological Effects:
Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride has been shown to have minimal toxicity and does not affect cellular metabolism or oxygen consumption. However, the formation of Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride adducts can cause DNA damage and induce apoptosis in hypoxic cells. This effect has been exploited in cancer treatment, where Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride is used to selectively target and kill hypoxic tumor cells.

Advantages and Limitations for Lab Experiments

Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride is a reliable and sensitive marker for hypoxia, making it a valuable tool for studying the role of oxygen levels in disease. It is also easy to synthesize and can be used in a variety of imaging techniques. However, Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride has some limitations. It has a short half-life and must be administered shortly before imaging. In addition, Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride is not specific to hypoxic cells and can bind to other macromolecules in non-hypoxic cells, leading to false positives.

Future Directions

There are several future directions for Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride research. One area of interest is the development of more specific hypoxia markers that can distinguish between hypoxic and non-hypoxic cells. Another direction is the use of Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride in combination with other imaging techniques, such as MRI and PET, to improve the accuracy of hypoxia detection. Finally, Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride may have applications in other areas of research, such as neurodegenerative diseases and wound healing.

Synthesis Methods

The synthesis of Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride involves the reaction of ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate with aminomethylpyridine in the presence of a base. The resulting product is then hydrolyzed to obtain Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride hydrochloride. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride has been widely used as a hypoxia marker in scientific research. It is used to detect low oxygen levels in tissues and tumors, which is important for understanding the development and progression of cancer. Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride is also used to evaluate the effectiveness of cancer treatments that target hypoxic regions. In addition, Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride has been used to study the role of hypoxia in other diseases, such as ischemic heart disease and stroke.

properties

IUPAC Name

ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O2.ClH/c1-2-16-9(15)5-4-13-6(3-12)14-7(5)8(10)11;/h4,8H,2-3,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWKBQASJPYWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(aminomethyl)-4-(difluoromethyl)pyrimidine-5-carboxylate hydrochloride

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